Solafur is derived from nitrofuran compounds, which are known for their antibacterial effects. It falls under the category of anti-infective agents, specifically classified as antibacterials for systemic use (J01) and nitrofuran derivatives (J01XE03). Its unique structure allows it to maintain efficacy against a range of bacterial strains while minimizing the development of resistance .
The synthesis of Solafur involves several steps that ensure the formation of the potassium salt of its active ingredient. The primary method includes:
This method ensures high biological availability when administered orally, with studies indicating that it has three times the bioavailability compared to similar compounds like Furamag .
The molecular formula of Solafur is , with a molecular weight of approximately 264.19 g/mol. Its structure includes:
Key Molecular Data:
Property | Value |
---|---|
Molecular Weight | 264.19 g/mol |
XLogP3 | 0.5 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 121 Ų |
These structural characteristics contribute to its pharmacological activity, enhancing its solubility and bioavailability .
Solafur undergoes various chemical reactions that are significant for its antibacterial activity:
The mechanism by which Solafur exerts its antibacterial effects primarily involves:
The LD50 (lethal dose for 50% of the population) for Solafur is reported at approximately 390 mg/kg, indicating a relatively low toxicity profile compared to other antibacterial agents .
Solafur exhibits several notable physical and chemical properties:
These properties make Solafur suitable for both oral and parenteral routes of administration .
Solafur's primary applications lie in the medical field as an antibacterial agent. It is used in:
Research continues into expanding its applications based on its unique properties and mechanisms .
Sulfur’s role in therapeutics spans nearly a century, beginning with the antibiotic revolution of sulfonamides in the 1930s. These agents dominated early antibiotic development and remain prevalent in modern pharmaceuticals, constituting a significant portion of FDA-approved small-molecule drugs. Penicillin’s discovery further cemented sulfur’s importance, featuring a β-lactam ring fused with a sulfur-containing thiazolidine ring [1]. By the 21st century, sulfur-containing compounds accounted for ~15% of FDA-approved drugs, primarily as sulfonamides, thioethers, and sulfones. Despite this prevalence, structurally complex sulfur(VI) pharmacophores—such as sulfoximines—remained largely neglected due to synthetic limitations and limited commercial availability [7] [9].
Table 1: Evolution of Key Sulfur Pharmacophores in Therapeutics
Time Period | Dominant Pharmacophores | Key Examples | Therapeutic Impact |
---|---|---|---|
1930s–1950s | Sulfonamides | Prontosil, Sulfadiazine | First systemic antibiotics |
1940s–Present | Penicillin Derivatives | Penicillin G, Ampicillin | Revolutionized anti-infective therapy |
1960s–1980s | Thioethers/Sulfones | Cimetidine, Sulfasalazine | Expanded indications (e.g., ulcers, RA) |
2000s–Present | Sulfoximines/Sulfonimidamides | Roniciclib, Atuveciclib | Targeted oncology applications |
Solafur’s rise is characterized by the integration of novel synthetic methodologies and rational drug design. Key breakthroughs include:
Table 2: Comparative Analysis of Solafur vs. Traditional Sulfur Motifs
Property | Sulfonamides | Sulfones | Sulfoximines |
---|---|---|---|
Hydrogen-Bond Capacity | Acceptor only | Acceptor only | Donor/Acceptor |
Aqueous Solubility | Low–Moderate | Low | High |
Synthetic Accessibility | High | Moderate | Low→High* |
3D Complexity | Planar | Planar | Chiral center |
*Post-2010 methodologies dramatically improved accessibility [7] [9].
Despite advancements, Solafur research faces significant gaps across four domains:
Table 3: Priority Research Gaps in Solafur Chemistry
Gap Type | Unresolved Challenge | Potential Approach | Impact |
---|---|---|---|
Methodological | Scalable sulfondiimine synthesis | Photoredox catalysis or flow chemistry | Enable clinical translation |
Mechanistic | SAR for sulfonimidamides in CDK inhibition | Cryo-EM binding studies + AI-based modeling | Optimize selectivity |
Contextual | Efficacy in non-cancer indications | Phenotypic screening in neurodegeneration models | Expand therapeutic utility |
Chemical Diversity | Limited heterocyclic scaffolds | Dearomative functionalization of azines | Access 3D-rich architectures |
Synthetic Innovation as Key Driver: The interplay between method development and drug design remains Solafur’s most critical frontier. As emphasized by Lücking (Bayer AG), "New synthetic methods are prerequisites to explore the untapped potential of sulfur(VI) pharmacophores" [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7